Cas no 622-75-3 (1,4-Phenylenediacetonitrile)
1,4-Phenylenediacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,2'-(1,4-Phenylene)diacetonitrile
- 1,4-Bis(cyanomethyl)benzene~p-Phenylenediacetonitrile
- p-Xylylene dicyanide
- 1,4-Phenylenediacetonitrile
- 1,4-Bis(cyanomethyl)benzene
- 2-[4-(cyanomethyl)phenyl]acetonitrile
- P-PHENYLENEDIACETONITRILE
- α,α'-Dicyano-p-xylene
- p-Xylylene Cyanide
- 1,4-Dicyanoxylene
- 1,4-Benzenediacetonitrile
- p-Benzenediacetonitrile
- p-Bis(cyanomethyl)benzene
- p-(Cyanomethyl)benzyl cyanide
- FUQCKESKNZBNOG-UHFFFAOYSA-N
- 2-[4-(cyanomethyl)phenyl]ethanenitrile
- p-xylylenedicyanide
- para-phenylene diaceton
- SCHEMBL2154504
- NSC 513731
- AC-16938
- AKOS004905241
- 9UNC3XG7WL
- 14-Phenylenediacetonitrile
- AM20040883
- UNII-9UNC3XG7WL
- 622-75-3
- DTXSID7060758
- NSC513731
- NSC-513731
- NS00034991
- W-105023
- AC9624
- CS-W021467
- MFCD00001923
- para-phenylene diacetonitrile
- AS-14850
- FT-0656280
- X0061
- A24728
- InChI=1/C10H8N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-6H
- 1,4-Phenylenediacetonitrile, 99%
- SY050098
- AI3-28790
- EINECS 210-751-8
- YSWG303
- alpha,alpha'-Dicyano-p-xylene
- DTXCID9043273
- 210-751-8
-
- MDL: MFCD00001923
- Inchi: 1S/C10H8N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-6H2
- InChI Key: FUQCKESKNZBNOG-UHFFFAOYSA-N
- SMILES: N#CCC1C=CC(CC#N)=CC=1
- BRN: 1866157
Computed Properties
- Exact Mass: 156.06900
- Monoisotopic Mass: 156.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
- Topological Polar Surface Area: 47.6
Experimental Properties
- Color/Form: Light yellow powder.
- Density: 1.1566 (rough estimate)
- Melting Point: 96.0 to 99.0 deg-C
- Boiling Point: 334°C at 760 mmHg
- Flash Point: 163.6±16.2 °C
- Refractive Index: 1.6057 (estimate)
- Water Partition Coefficient: Insoluble in water.
- PSA: 47.58000
- LogP: 1.81876
- FEMA: 3695
- Solubility: Insoluble in water
1,4-Phenylenediacetonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H301+H311+H331-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S37/39-S24/25-S22
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22
1,4-Phenylenediacetonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1,4-Phenylenediacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | X0061-25G |
p-Xylylene Dicyanide |
622-75-3 | >98.0%(GC) | 25g |
¥890.00 | 2024-04-16 | |
| Alichem | A019112164-100g |
2,2'-(1,4-Phenylene)diacetonitrile |
622-75-3 | 97% | 100g |
$258.00 | 2023-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P23806-10G |
1,4-Phenylenediacetonitrile |
622-75-3 | 10g |
¥1399.36 | 2023-11-04 | ||
| Apollo Scientific | OR936758-10g |
1,4-Phenylenediacetonitrile |
622-75-3 | 95% | 10g |
£90.00 | 2023-09-02 | |
| TRC | P228425-5g |
1,4-Phenylenediacetonitrile |
622-75-3 | 5g |
$ 170.00 | 2022-06-03 | ||
| TRC | P228425-10g |
1,4-Phenylenediacetonitrile |
622-75-3 | 10g |
$ 285.00 | 2022-06-03 | ||
| TRC | P228425-25g |
1,4-Phenylenediacetonitrile |
622-75-3 | 25g |
$ 570.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P14880-5g |
2,2'-(1,4-Phenylene)diacetonitrile |
622-75-3 | 5g |
¥96.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P14880-25g |
2,2'-(1,4-Phenylene)diacetonitrile |
622-75-3 | 25g |
¥386.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P14880-100g |
2,2'-(1,4-Phenylene)diacetonitrile |
622-75-3 | 100g |
¥1406.0 | 2021-09-08 |
1,4-Phenylenediacetonitrile Suppliers
1,4-Phenylenediacetonitrile Related Literature
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Dhanapal Jothi,Sathishkumar Munusamy,Saravanakumar Manickam,Saravanan Enbanathan,Selin Manojkumar,Sathiyanarayanan Kulathu Iyer RSC Adv. 2022 12 30045
-
Niklas Keller,Thomas Bein Chem. Soc. Rev. 2021 50 1813
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Himanshi Bhambri,Sadhika Khullar,Sakshi,Sanjay K. Mandal Mater. Adv. 2022 3 19
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Ziad Alsudairy,Normanda Brown,Allea Campbell,Abrianna Ambus,Bianca Brown,Kayla Smith-Petty,Xinle Li Mater. Chem. Front. 2023 7 3298
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Yabo Wei,Weiben Chen,Xiaoyu Zhao,Sanyuan Ding,Sheng Han,Long Chen Polym. Chem. 2016 7 3983
Additional information on 1,4-Phenylenediacetonitrile
Introduction to 1,4-Phenylenediacetonitrile (CAS No. 622-75-3)
1,4-Phenylenediacetonitrile, with the chemical formula C₈H₆N₂ and CAS number 622-75-3, is a significant organic compound widely recognized in the field of chemical synthesis and pharmaceutical research. This bidentate nitrile derivative features a phenyl ring substituted with two cyano groups at the 1 and 4 positions, making it a versatile intermediate in the development of various chemical applications. Its unique structural properties have garnered considerable attention from researchers exploring novel synthetic pathways and functional materials.
The compound’s molecular structure imparts remarkable reactivity, enabling its use as a precursor in the synthesis of more complex molecules. Specifically, the presence of cyano groups (-CN) allows for further functionalization through nucleophilic substitution, addition reactions, or metal-catalyzed coupling processes. These characteristics make 1,4-Phenylenediacetonitrile an invaluable building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, advancements in pharmaceutical chemistry have highlighted the potential of 1,4-Phenylenediacetonitrile as a key intermediate in drug discovery. Its ability to undergo selective modifications has been leveraged in the synthesis of bioactive molecules targeting various therapeutic areas. For instance, researchers have utilized this compound to develop novel inhibitors for enzymatic pathways implicated in inflammatory diseases and cancer. The nitrile functionality serves as a handle for further derivatization, allowing chemists to fine-tune pharmacokinetic properties such as solubility and metabolic stability.
Moreover, the growing interest in materials science has expanded the applications of 1,4-Phenylenediacetonitrile beyond pharmaceuticals. Its incorporation into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and electronic properties. These polymers find utility in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, where precise molecular architecture is critical for performance optimization.
The synthesis of 1,4-Phenylenediacetonitrile typically involves the cyanoalkylation of benzene or its derivatives. Modern synthetic methodologies have refined these processes to improve yield and reduce byproduct formation. Catalytic approaches, including transition-metal-catalyzed reactions, have been particularly effective in achieving high selectivity and efficiency. Such innovations underscore the compound’s importance as a synthetic intermediate in industrial-scale production.
Recent studies have also delved into the mechanistic aspects of reactions involving 1,4-Phenylenediacetonitrile, providing deeper insights into its reactivity patterns. Computational modeling has played a pivotal role in predicting reaction outcomes and optimizing synthetic routes. These computational tools have enabled researchers to design experiments with greater precision, minimizing trial-and-error approaches and accelerating the discovery process.
The pharmaceutical industry’s reliance on intermediates like 1,4-Phenylenediacetonitrile underscores its role in drug development pipelines worldwide. Its versatility allows for rapid diversification of molecular structures, facilitating high-throughput screening programs aimed at identifying lead compounds with desired biological activity. As drug discovery continues to evolve toward more sustainable and efficient methodologies, the demand for high-quality intermediates such as this compound is expected to rise.
From an environmental perspective, efforts are underway to develop greener synthetic routes for 1,4-Phenylenediacetonitrile that minimize waste generation and energy consumption. Solvent-free reactions and biocatalytic transformations are among the emerging strategies being explored to enhance sustainability without compromising yield or purity. These advancements align with global initiatives to promote environmentally responsible chemical manufacturing.
In conclusion,1,4-Phenylenediacetonitrile (CAS No. 622-75-3) remains a cornerstone in modern chemical synthesis due to its structural versatility and reactivity. Its applications span multiple industries, from pharmaceuticals to advanced materials science, driven by ongoing research into novel derivatives and synthetic methodologies. As scientific understanding deepens and technological capabilities expand,1,4-Phenylenediacetonitrile is poised to continue playing a pivotal role in shaping future innovations across multiple scientific disciplines.
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